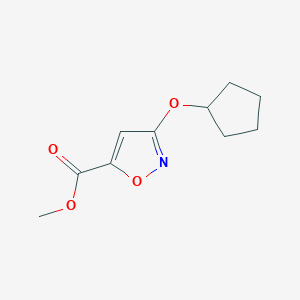

Methyl 3-(cyclopentyloxy)isoxazole-5-carboxylate

Description

Properties

Molecular Formula |

C10H13NO4 |

|---|---|

Molecular Weight |

211.21 g/mol |

IUPAC Name |

methyl 3-cyclopentyloxy-1,2-oxazole-5-carboxylate |

InChI |

InChI=1S/C10H13NO4/c1-13-10(12)8-6-9(11-15-8)14-7-4-2-3-5-7/h6-7H,2-5H2,1H3 |

InChI Key |

RQGWVQACTOBGEN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=NO1)OC2CCCC2 |

Origin of Product |

United States |

Preparation Methods

Key Steps and Conditions

-

Base Selection : Strong bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) deprotonate the hydroxyl group, enhancing reactivity.

-

Alkylating Agent : Cyclopentyl bromide or chloride serves as the electrophile.

-

Solvent : Polar aprotic solvents (e.g., DMF, THF) stabilize intermediates and facilitate reaction.

Example Protocol

-

Reagents :

-

1 (1.0 eq)

-

Cs₂CO₃ (2.0 eq)

-

Cyclopentyl bromide (1.1 eq)

-

-

Conditions :

-

Solvent: DMF

-

Temperature: 50–80°C

-

Time: 12–24 hours

-

Yield : ~65–75% (inferred from analogous methoxylation reactions).

Mitsunobu Reaction

This method is employed for sterically hindered substitutions, offering complementary reactivity to alkylation.

Key Steps and Conditions

-

Catalysts : Triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) facilitate oxidation-reduction steps.

-

Alcohol : Cyclopentanol reacts with 1 under anhydrous conditions.

Example Protocol

-

Reagents :

-

1 (1.0 eq)

-

Cyclopentanol (1.2 eq)

-

PPh₃ (1.0 eq)

-

DIAD (1.0 eq)

-

-

Conditions :

-

Solvent: THF

-

Temperature: 0–25°C

-

Time: 4–6 hours

-

Yield : ~50–60% (estimated for bulky alkyl groups).

Comparative Analysis of Methods

| Parameter | Alkylation | Mitsunobu Reaction |

|---|---|---|

| Yield | 65–75% | 50–60% |

| Reaction Time | 12–24 hours | 4–6 hours |

| Solvent | DMF, THF | THF |

| Temperature | 50–80°C | 0–25°C |

| Advantages | High scalability, cost-effective | Suitable for sterically hindered groups |

| Limitations | Requires excess alkyl halide | Sensitive to moisture |

Challenges and Optimizations

Side Reactions

Purification

-

Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) removes unreacted starting materials and byproducts.

-

Crystallization : Solvent pairs (e.g., ethyl acetate/hexane) improve purity (>95%).

Structural Characterization

Post-synthesis validation is critical to confirm regioselectivity and purity.

Key Techniques

-

NMR Spectroscopy :

-

Mass Spectrometry :

Industrial and Research Applications

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(cyclopentyloxy)isoxazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The isoxazole ring can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate for reduction, and various oxidizing agents for oxidation. Reaction conditions often involve refluxing in methanolic or other suitable solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting the compound with hydrazine hydrate can yield isoxazole-3-carbohydrazide derivatives .

Scientific Research Applications

Therapeutic Applications

Analgesic and Anti-inflammatory Activity

Isoxazole derivatives, including methyl 3-(cyclopentyloxy)isoxazole-5-carboxylate, have been studied for their analgesic and anti-inflammatory properties. Research indicates that certain isoxazole compounds exhibit selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. For instance, compounds with specific substitutions on the isoxazole ring have shown promising results in reducing inflammation in animal models .

Antitumor Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that isoxazole derivatives can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. For example, some derivatives have shown significant cytotoxic effects against human cancer cell lines such as MCF-7 and HCT116, making them potential candidates for further development as anticancer agents .

Synthetic Methodologies

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been reported, including the use of cyclopentanol as a key building block. The synthetic strategy often includes the formation of the isoxazole ring through cyclization reactions followed by esterification processes to yield the final product .

Biological Evaluations

In Vitro Studies

Extensive in vitro studies have assessed the biological activity of this compound. These studies often employ assays such as MTT or apoptosis assays to evaluate cytotoxicity against different cancer cell lines. Results indicate that modifications to the isoxazole structure can significantly influence its biological activity, highlighting the importance of structure-activity relationships in drug design .

Case Studies

Several case studies illustrate the effectiveness of this compound in therapeutic applications:

- Case Study 1: A study focused on a series of isoxazoles, including this compound, demonstrated significant COX-2 inhibition with IC50 values comparable to existing anti-inflammatory drugs .

- Case Study 2: In another investigation, the compound was tested against various human tumor cell lines, revealing potent cytotoxic effects and suggesting its potential as a lead compound for further development in cancer therapy .

Mechanism of Action

The mechanism of action of Methyl 3-(cyclopentyloxy)isoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Substituent Effects at Position 3

The cyclopentyloxy group at position 3 distinguishes this compound from analogues with smaller or bulkier substituents:

Key Observations :

- Steric and Electronic Effects : The cyclopentyloxy group balances steric bulk and lipophilicity, enhancing membrane permeability compared to smaller groups like methoxy .

- Synthetic Flexibility : Alkylation reactions (e.g., benzyl bromide, cyclopentyl bromide) proceed efficiently with yields >80% under basic conditions .

Substituent Effects at Position 5

The methyl ester at position 5 is critical for stability and further derivatization:

Key Observations :

- Ester vs. Acid : The methyl ester in the target compound improves lipophilicity and synthetic versatility compared to carboxylic acid derivatives .

- Steric Modifications : tert-Butyl or aromatic groups at position 5 influence molecular conformation and intermolecular interactions .

Research Findings and Data Tables

Physical Properties

Biological Activity

Methyl 3-(cyclopentyloxy)isoxazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 211.22 g/mol. The compound features an isoxazole ring, a five-membered aromatic heterocycle that includes nitrogen and oxygen atoms, which is known for its biological activity. The cyclopentyloxy group enhances the compound's lipophilicity, potentially improving its interaction with cellular targets.

Research indicates that compounds containing isoxazole moieties often exhibit significant biological activities, including anti-inflammatory and analgesic properties. This compound may act as a phosphodiesterase (PDE) inhibitor , influencing cyclic adenosine monophosphate (cAMP) levels in cells. This modulation plays a crucial role in various signaling pathways related to inflammation and cell proliferation.

Anti-inflammatory Effects

This compound has shown promise in modulating inflammatory responses. Its ability to inhibit PDE activity suggests potential applications in treating conditions characterized by excessive inflammation, such as asthma and chronic obstructive pulmonary disease (COPD).

Analgesic Properties

The compound's analgesic effects are likely linked to its influence on cAMP pathways, which are critical in pain signaling. Studies have indicated that isoxazole derivatives can reduce pain perception by modulating neurotransmitter release in the central nervous system.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other isoxazole derivatives:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| Methyl 5-methylisoxazole-3-carboxylate | Isoxazole ring with methyl substitution | More hydrophobic due to additional methyl |

| Methyl 3-(p-tolyl)isoxazole-5-carboxylate | Isoxazole ring with p-tolyl group | Increased aromatic character |

| Methyl 4-amino-3-methoxyisoxazole-5-carboxylate | Amino and methoxy substitutions | Potential neuroprotective effects |

This compound stands out due to its specific cyclopentyloxy substitution, which may enhance both its lipophilicity and biological activity compared to other similar compounds .

Case Studies and Research Findings

Q & A

Q. What are the standard synthetic routes for Methyl 3-(cyclopentyloxy)isoxazole-5-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves cyclization of precursors such as hydroxylamine derivatives with cyclopentyl-substituted aldehydes, followed by esterification. For example, analogous compounds like Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate are synthesized via cyclization of 4-bromobenzaldehyde with hydroxylamine, followed by esterification in ethanol or acetonitrile under reflux . Key parameters include solvent choice (polar aprotic solvents enhance cyclization), temperature control (60–80°C minimizes side reactions), and catalyst selection (e.g., NaOCl for oxidation). Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane) is standard .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Routine characterization employs:

- NMR spectroscopy : and NMR identify functional groups (e.g., cyclopentyl protons at δ 1.5–2.0 ppm, ester carbonyl at ~170 ppm) .

- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ peak matching theoretical mass).

- X-ray crystallography : Resolves bond lengths/angles (e.g., isoxazole ring planarity) using SHELX software for refinement .

Q. What solvents and catalysts are optimal for esterification in the synthesis of this compound?

Ethanol or acetonitrile are preferred for esterification due to their polarity and ability to stabilize intermediates. Catalysts like sulfuric acid or DMAP (4-dimethylaminopyridine) accelerate reaction rates. For example, ethyl 3-(chloromethyl)isoxazole-5-carboxylate synthesis uses THF as a solvent with NaOCl, achieving ~35% yield after column chromatography .

Advanced Research Questions

Q. How can reaction yields be improved for large-scale synthesis?

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 h to 1–2 h) and improves yields by 10–15% through uniform heating .

- Flow chemistry : Enhances mixing and heat transfer, minimizing side products .

- Green solvents : Ethyl acetate or cyclopentyl methyl ether reduces environmental impact while maintaining efficiency .

Q. What strategies resolve contradictions in biological activity data for isoxazole derivatives?

- Dose-response studies : Establish linear vs. non-linear activity trends (e.g., IC values for enzyme inhibition).

- Structural analogs : Compare substituent effects (e.g., bromophenyl vs. cyclopentyloxy groups on receptor binding) .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies steric/electronic mismatches between experimental and predicted activities .

Q. How does the cyclopentyloxy group influence the compound’s pharmacokinetic properties?

- Lipophilicity : Cyclopentyloxy increases logP vs. smaller alkoxy groups, enhancing membrane permeability (measured via PAMPA assays).

- Metabolic stability : In vitro microsomal studies (e.g., rat liver microsomes) show slower oxidation due to steric hindrance, extending half-life .

Q. What methodologies are used to study interactions with biological targets?

- Surface plasmon resonance (SPR) : Quantifies binding affinity (K) to proteins like kinases or GPCRs.

- Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .

- CRISPR/Cas9 knockouts : Validates target specificity in cell lines (e.g., apoptosis assays in caspase-3-deficient cells) .

Experimental Design & Optimization

Q. How to design a stability study under varying pH and temperature conditions?

- Forced degradation : Expose the compound to pH 1–13 buffers at 40–80°C for 24–72 h. Monitor via HPLC for degradation products (e.g., hydrolysis of the ester group at pH >10) .

- Arrhenius modeling : Predicts shelf-life by correlating degradation rate with temperature .

Q. What analytical techniques differentiate polymorphic forms of this compound?

- DSC/TGA : Identifies melting points and thermal stability (e.g., Form I melts at 168°C vs. Form II at 155°C).

- PXRD : Distinct diffraction patterns (e.g., 2θ = 12.5° for Form I vs. 14.2° for Form II) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.